Encecalin

説明

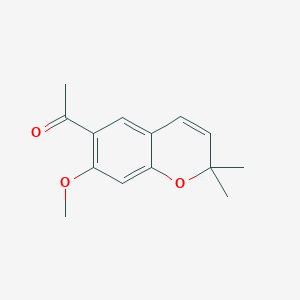

Encecalin (C₁₄H₁₆O₃) is a bioactive chromene (benzopyran derivative) primarily isolated from Helianthella quinquenervis, a medicinal plant used by the Tarahumara Indians of Mexico for treating ailments such as coughs, ulcers, and infections . It exhibits insecticidal, cytotoxic, and allelopathic properties, making it a compound of interest in pharmacology and agrochemistry. This compound is biosynthesized in specialized plant tissues, particularly roots, and its production is optimized through biotechnological methods like hairy root cultures .

準備方法

Synthetic Routes and Reaction Conditions

Encecalin can be synthesized through plant cell and organ cultures. For instance, Helianthella quinquenervis cell cultures and hairy roots have been used to produce this compound . The production involves transformation protocols using Agrobacterium rhizogenes, with methods such as prick, sonication, and co-culture . Among these, sonication and co-culture have shown higher yields of this compound .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with biotechnological methods showing promise. The use of hairy root cultures has demonstrated potential for large-scale production due to higher yields compared to cell suspension cultures .

化学反応の分析

Types of Reactions

Encecalin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

科学的研究の応用

Pharmacological Properties

Encecalin exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Antifungal Activity : Studies have demonstrated the effectiveness of this compound against fungal infections, particularly in treating onychomycosis in diabetic patients. A standardized extract of Ageratina pichinchensis containing this compound showed promising results in clinical trials, indicating its potential as a topical antifungal agent .

- Antioxidant Properties : Research indicates that this compound possesses antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .

- Plant Growth Regulation : this compound has been studied for its role as a plant growth regulator. It affects thylakoid electron transport and photophosphorylation processes in chloroplasts, suggesting potential applications in agriculture and horticulture to enhance plant growth and yield .

Production Methods

The production of this compound has been explored through various biotechnological approaches:

- Cell Cultures : The production of this compound in cell cultures and hairy root cultures of Helianthella quinquenervis has been documented. This method allows for the sustainable production of secondary metabolites like this compound without the need for extensive agricultural land use .

- Elicitation Techniques : Elicitation methods have been employed to enhance the yield of this compound in plant cell cultures. By manipulating environmental conditions or introducing specific elicitors, researchers can significantly increase the concentration of desired metabolites .

Clinical Case Studies

Several clinical studies have highlighted the therapeutic efficacy of this compound:

- Onychomycosis Treatment : A double-blind study evaluated the effectiveness of a standardized extract containing this compound for treating onychomycosis in diabetic patients. Results indicated significant improvement in clinical and mycological parameters, supporting its use as an effective antifungal treatment .

- Cryptococcus Infections : In a case involving an immunocompetent patient with pulmonary cryptococcosis, treatment with itraconazole was initiated after partial response to fluconazole. Although not directly related to this compound, this case underscores the importance of exploring diverse treatments for fungal infections where compounds like this compound could play a supportive role .

Summary Table of Applications

作用機序

Encecalin exerts its effects primarily through its interaction with biological membranes and enzymes. It inhibits photosystem II in plants, disrupting the electron transport chain and leading to reduced photosynthetic activity . This mechanism is crucial for its phytotoxic properties.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Encecalin shares structural and functional similarities with chromenes (e.g., demethylthis compound) and benzofurans (e.g., euparin). Below is a detailed comparison based on biological activity, biosynthesis, and applications:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Key Research Findings

Mechanism of Action in Chloroplasts: this compound and demethylthis compound disrupt photosystem II and electron flow in chloroplasts, but euparin uniquely suppresses phosphorylation, acting as an energy-transfer inhibitor . Demethylthis compound is less toxic to insects (e.g., Melanoplus sanguinipes) due to rapid excretion of unmetabolized compounds, unlike this compound, which is metabolized into toxic intermediates .

Biosynthesis and Biotechnological Production: this compound production is highest in H. quinquenervis hairy roots (3× higher than cell suspensions), peaking during the stationary phase due to nutrient depletion triggering secondary metabolism . Euparin is exclusive to differentiated tissues (e.g., hairy roots), absent in undifferentiated calli .

Ecological and Pharmacological Roles :

生物活性

Encecalin, a chromene derivative extracted from the medicinal plant Helianthella quinquenervis, has garnered attention for its diverse biological activities. This compound is primarily known for its potential therapeutic effects, including antiprotozoal, antifungal, and cytotoxic properties. Research has focused on the extraction methods, biological efficacy, and potential applications of this compound in clinical settings.

Antifungal Activity

One significant area of research involves the use of this compound in treating onychomycosis, particularly in patients with diabetes mellitus. A double-blind clinical trial evaluated the effectiveness of a standardized extract of this compound from Ageratina pichinchensis against a control group treated with ciclopirox. The results indicated that both groups experienced clinical efficacy, with 78.5% in the experimental group showing improvement compared to 77.2% in the control group. However, no statistically significant differences were observed between the two treatments .

Antiprotozoal Properties

This compound has also been investigated for its antiprotozoal activity. In vitro studies demonstrated that various derivatives of this compound exhibited activity against protozoan parasites, suggesting its potential as a lead compound for developing new antiparasitic drugs . The synthesis pathways of this compound and related compounds have been explored to enhance their biological activity.

Cytotoxic Effects

The cytotoxicity of this compound was assessed against several human tumor cell lines. The findings revealed marginal cytotoxic effects, indicating that while this compound may not be potent enough as a standalone chemotherapeutic agent, it could serve as a valuable component in combination therapies targeting cancer cells .

Research has shown that this compound affects thylakoid electron transport and photophosphorylation processes in isolated spinach chloroplasts. It inhibits ATP synthesis and electron flow, which may contribute to its biological effects by disrupting energy metabolism in target cells .

Cell Cultures and Hairy Roots

The production of this compound has been optimized through various biotechnological methods. A study reported that hairy root cultures derived from H. quinquenervis using Agrobacterium rhizogenes achieved significantly higher yields of this compound compared to traditional cell cultures. After six months of cultivation, concentrations reached up to 1086 μg/g fresh weight (FW), demonstrating the effectiveness of this method for enhancing secondary metabolite production .

| Method | This compound Yield (μg/g FW) | Transformation Frequency |

|---|---|---|

| Co-culture | 110 ± 5 | 66% |

| Sonication | 120 ± 6 | Lower than co-culture |

| Prick assay | 19 ± 1 | Low |

Impact of Growth Conditions

The production levels of this compound were influenced by light exposure during growth. Calli grown in darkness produced significantly higher amounts of this compound compared to those exposed to light, indicating that stress conditions can enhance metabolite synthesis .

Onychomycosis Treatment

In a clinical setting, the standardized extract containing this compound was applied topically to patients with diabetes suffering from onychomycosis. The study highlighted the challenges posed by diabetes on treatment efficacy but showed promising results in reducing nail involvement over a six-month period . These findings support further exploration into the use of plant-derived compounds like this compound in managing fungal infections.

Future Research Directions

Future studies should focus on elucidating the precise mechanisms underlying the biological activities of this compound, optimizing extraction methods for higher yields, and exploring its potential synergistic effects with other therapeutic agents.

Q & A

Q. What methodologies are recommended for characterizing Encecalin’s molecular structure in initial studies?

Basic Research Question

To establish this compound’s structural identity, employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for elucidating proton and carbon frameworks.

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline samples are obtainable) for absolute configuration determination.

Ensure experimental protocols align with reproducibility standards, including detailed solvent systems, instrument parameters, and calibration methods .

Q. How can researchers validate the purity of synthesized this compound?

Basic Research Question

Use chromatographic methods such as:

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify purity (>95% threshold).

- Thin-Layer Chromatography (TLC) for rapid preliminary assessment.

Include retention times, mobile phase compositions, and reference standards in reporting. Reproducibility requires strict adherence to documented protocols .

Q. How should contradictory findings in this compound’s biological activity be analyzed?

Advanced Research Question

Address contradictions through:

- Replication Studies : Verify results across independent labs using identical protocols.

- Statistical Meta-Analysis : Pool data from multiple studies to identify trends or outliers.

- Variable Scrutiny : Assess differences in experimental conditions (e.g., cell lines, dosage regimes, solvent carriers).

Apply frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up hypotheses .

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

Advanced Research Question

Combine in vitro and in silico approaches:

- Gene Expression Profiling (RNA-seq) to identify pathways modulated by this compound.

- Molecular Docking Simulations to predict protein targets.

- Kinetic Assays (e.g., enzyme inhibition kinetics) to quantify interactions.

Document methodologies in line with journal requirements for computational reproducibility (e.g., software versions, force field parameters) .

Q. How can computational modeling improve understanding of this compound’s properties?

Advanced Research Question

Leverage:

- Density Functional Theory (DFT) for electronic structure analysis.

- Molecular Dynamics (MD) Simulations to study conformational stability in biological matrices.

- ADMET Prediction Tools to forecast pharmacokinetic behavior.

Validate models with experimental data (e.g., NMR chemical shifts, binding affinities) to ensure predictive accuracy .

Q. What strategies optimize this compound’s synthetic yield in laboratory settings?

Basic Research Question

Systematically vary parameters:

- Catalyst Loading : Screen transition-metal catalysts (e.g., Pd/C, Ni).

- Temperature/Time Gradients : Use Design of Experiments (DoE) to identify optimal conditions.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress.

Report yields alongside side-product profiles and purification methods .

Q. How can researchers assess this compound’s synergistic effects with other bioactive compounds?

Advanced Research Question

Design combination studies using:

- Isobologram Analysis to quantify synergy/additivity/antagonism.

- High-Throughput Screening (HTS) with fractional inhibitory concentration (FIC) indices.

- Mechanistic Cross-Talk Analysis (e.g., pathway enrichment studies).

Ensure statistical rigor by applying correction methods (e.g., Bonferroni) for multiple comparisons .

Q. What protocols ensure stability of this compound under varying storage conditions?

Basic Research Question

Conduct accelerated stability studies :

- Expose this compound to stressors (heat, light, humidity) per ICH guidelines.

- Monitor degradation via HPLC and mass balance calculations.

- Use kinetic modeling (Arrhenius equation) to predict shelf life.

Include excipient compatibility testing if formulating drug-like analogs .

Q. How to resolve conflicting spectroscopic data for this compound derivatives?

Advanced Research Question

Adopt a multi-technique validation approach:

- 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

- Single-Crystal X-ray Diffraction for ambiguous stereocenters.

- Comparative Spectroscopic Databases (e.g., SDBS, PubChem) to cross-verify peaks.

Publish raw data and processing parameters (e.g., apodization functions in NMR) to enable peer validation .

Q. What methodologies evaluate this compound’s environmental impact in ecological studies?

Advanced Research Question

Deploy ecotoxicological assays:

- Soil Microcosm Studies to assess biodegradation pathways.

- Aquatic Toxicity Tests (e.g., Daphnia magna LC50).

- Metabolomic Profiling to detect persistent intermediates.

Align with Green Chemistry principles by quantifying atom economy and waste generation during synthesis .

特性

IUPAC Name |

1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVLCNREBFDEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942824 | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-09-5 | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20628-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, 7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020628095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Methoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。